ethyl 4-benzoyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzoyl-1H-pyrrole-2-carboxylate typically involves the condensation of 4-benzoyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst . The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl-substituted carboxylic acids, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-benzoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The pyrrole ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formylpyrrole-2-carboxylate: A similar compound with a formyl group instead of a benzoyl group.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Another pyrrole derivative with different substituents.
Uniqueness
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its ability to participate in various biological interactions. The presence of the carbonyl group and the ethyl ester enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The nitrogen atom in the pyrrole ring facilitates hydrogen bonding, which can modulate enzyme activities. This interaction may influence metabolic pathways and receptor interactions, leading to therapeutic effects.
- Antimicrobial Properties : Preliminary studies indicate that similar compounds exhibit antimicrobial activity against various pathogens, suggesting potential efficacy for this compound in treating infections.
Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Anticancer Activity : this compound has shown potential as an anticancer agent. In vitro studies demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and downregulation of anti-apoptotic proteins.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
- Antimicrobial Properties : Similar pyrrole derivatives have been reported to exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This compound's structural characteristics may confer similar properties, warranting further investigation.
Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies revealed that it induced G0/G1 phase arrest and apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound significantly reduced paw swelling and levels of inflammatory markers (TNF-alpha, IL-6) compared to control groups. These findings suggest its potential as a therapeutic agent for inflammatory conditions.
Comparative Analysis with Related Compounds
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-benzoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)12-8-11(9-15-12)13(16)10-6-4-3-5-7-10/h3-9,15H,2H2,1H3 |
InChI Key |
AKGPFUFYYZPTQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.